An In-depth Technical Guide to N,O-Bis(trimethylsilyl)acetamide (BSA)
An In-depth Technical Guide to N,O-Bis(trimethylsilyl)acetamide (BSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Bis(trimethylsilyl)acetamide (BSA) is a highly versatile and potent silylating agent, indispensable in both synthetic organic chemistry and analytical applications.[1][2] Its primary function is the introduction of a trimethylsilyl (B98337) (TMS) protecting group onto a wide range of functional moieties, including alcohols, phenols, carboxylic acids, and amines.[1][2] This derivatization enhances the volatility and thermal stability of otherwise non-volatile or thermally labile compounds, making them amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).[1][2][3]
BSA is a colorless to yellowish clear liquid with the molecular formula C8H21NOSi2.[4] One of its key advantages is that the silylation reaction with BSA produces neutral by-products, making it ideal for substrates that are sensitive to acidic or basic conditions.[4][5] This guide provides a comprehensive overview of BSA, including its properties, synthesis, reaction mechanisms, and detailed experimental protocols for its application.
Physicochemical Properties
A summary of the key physicochemical properties of N,O-Bis(trimethylsilyl)acetamide is presented in the table below.
| Property | Value | Reference |
| CAS Number | 10416-59-8 | [4] |
| Molecular Formula | C8H21NOSi2 | [4][6] |
| Molecular Weight | 203.43 g/mol | [4][7] |
| Appearance | Colorless to yellowish clear liquid | [4][5] |
| Boiling Point | 71-73 °C at 35 mmHg | [4][5][7] |
| Density | 0.832 g/mL at 20 °C | [4][5][7] |
| Refractive Index (n20/D) | 1.417 | [4][5] |
| Flash Point | 42 °C | [4] |
| Melting Point | 24 °C | [4][7] |
| Solubility | Soluble in many nonpolar and polar aprotic solvents | [5][6][7] |
Synthesis of N,O-Bis(trimethylsilyl)acetamide
BSA is typically synthesized by treating acetamide (B32628) with two equivalents of trimethylsilyl chloride (TMSCl) in the presence of a base, such as triethylamine (B128534), which acts as an acid scavenger.[3][7]
General Laboratory Synthesis Protocol
This method is a common approach for the laboratory-scale synthesis of BSA.
Materials:
-
Acetamide
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine
-
Anhydrous solvent (e.g., benzene, acetonitrile)
-
Reaction flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a reaction flask under an inert atmosphere, charge acetamide and an excess of triethylamine in a suitable anhydrous solvent.[3]
-
With stirring, add trimethylsilyl chloride dropwise to the mixture. The initial silylation to form N-trimethylsilylacetamide is exothermic.[3]
-
After the initial exothermic reaction subsides, gently heat the mixture to drive the reaction to completion for the formation of the N,O-bis(trimethylsilyl) product.[3]
-
Upon completion of the reaction, cool the mixture and remove the triethylamine hydrochloride precipitate by filtration under a dry atmosphere.[3]
-
Purify the filtrate by fractional distillation to obtain pure N,O-Bis(trimethylsilyl)acetamide.[3] This general method typically yields approximately 80% of the final product.[3]
High-Yield Synthesis Protocol
This protocol is adapted from patent literature and aims for a higher yield.
Materials:
-
Acetamide
-
Triethylamine
-
Trimethylchlorosilane
-
Dimethylaniline (catalyst)
-
Imidazole (B134444) (catalyst)
-
Synthesis kettle
Procedure:
-
Charge the synthesis kettle with acetamide, triethylamine, and catalytic amounts of dimethylaniline and imidazole. The weight ratio of acetamide to triethylamine should be between 1:3.60 and 1:3.94.[8][9] The amount of dimethylaniline should be 0.1% to 0.5% of the weight of the acetamide, and the amount of imidazole should be 0.08% to 0.6% of the weight of the acetamide.[8]
-
Add trimethylchlorosilane to the mixture. The weight ratio of trimethylchlorosilane to acetamide should be between 3.77:1 and 4.03:1.[8]
-
Carefully control the dropwise addition speed and the temperature of the trimethylchlorosilane during the reaction.[8][9]
Mechanism of Action: Silylation
The primary function of BSA is to act as a silylating agent, introducing a trimethylsilyl (TMS) group to molecules with active hydrogens, such as alcohols, amines, and carboxylic acids.[3] This process, known as silylation, proceeds via a nucleophilic attack on the silicon atom of the silylating agent.[3] The molecule with the active hydrogen acts as the nucleophile, displacing the acetamide group from BSA.[1]
The reaction with BSA is advantageous as it proceeds under mild, neutral conditions and produces volatile byproducts that are easily removed.[3] The general reaction for the silylation of an alcohol is as follows:
2 ROH + MeC(OSiMe₃)NSiMe₃ → 2 ROSiMe₃ + MeC(O)NH₂[7]
General silylation reaction pathway with BSA.
Applications in Derivatization for GC-MS Analysis
Derivatization with BSA is a crucial step in preparing many non-volatile compounds for analysis by gas chromatography-mass spectrometry (GC-MS).[10] By replacing active hydrogens with TMS groups, the polarity of the analyte is reduced, and its volatility is increased, leading to improved chromatographic separation and detection.[2][10]
General Protocol for GC-MS Derivatization
This protocol provides a general guideline for the derivatization of various analytes.
Materials:
-
Sample (1-10 mg)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, DMF - optional)
-
Reaction vial (e.g., GC vial with insert)
-
Heating block or oven
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness in a GC vial.[10]
-
Reagent Addition: Add 80-100 µL of BSA to the dried sample.[10] For less reactive compounds, a catalyst such as trimethylchlorosilane (TMCS) can be added (1-10%).[11] Anhydrous solvent can also be added if the sample is not readily soluble in BSA.[11]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[10]
-
Cooling and Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.[10]
Two-Step Derivatization Protocol for Amino Acids
For compounds with multiple functional groups, such as amino acids, a two-step derivatization is often employed.
Materials:
-
Sample containing amino acids
-
Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
-
GC vials with inserts and caps
Procedure:
-
Sample Preparation: Lyophilize or evaporate the aqueous sample to complete dryness in a GC vial.[10]
-
Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried sample. Cap the vial and heat at 30-37°C for 90 minutes with shaking. This step protects the carbonyl groups.[10][12]
-
Silylation: Cool the vial to room temperature and add 80-100 µL of BSA or MSTFA.[10]
-
Reaction: Recap the vial and heat at 37-60°C for 30 minutes with shaking.[10]
-
Cooling and Analysis: After cooling, the sample is ready for GC-MS analysis.[10]
Experimental workflow for GC-MS analysis following silylation.
Safety and Handling
BSA is a flammable and corrosive substance that is extremely sensitive to moisture.[3][13] It should be handled in a dry atmosphere, and all reactions should be performed under anhydrous conditions.[3] It is harmful if swallowed and causes severe skin burns and eye damage.[13] Always wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection when handling this reagent.[13] Store below +30°C in a tightly closed container.[5][13]
Conclusion
N,O-Bis(trimethylsilyl)acetamide is a powerful and versatile silylating agent with broad applications in organic synthesis and analytical chemistry, particularly in drug development and research. Its ability to derivatize a wide range of functional groups under mild and neutral conditions makes it an invaluable tool for protecting groups and enhancing the analyzability of compounds by GC-MS. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can effectively utilize BSA to advance their scientific endeavors.
References
- 1. N,N-Bis(trimethylsilyl)acetamide | BSA Reagent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. N,O-Bis(trimethylsilyl)acetamide | 10416-59-8 [chemicalbook.com]
- 6. N,O-Bis(trimethylsilyl)acetamide [himedialabs.com]
- 7. Bis(trimethylsilyl)acetamide - Wikipedia [en.wikipedia.org]
- 8. N,O-Bis(trimethylsilyl)acetamide: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 9. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N,O-Bis(trimethylsilyl)acetamide CAS 10416-59-8 | 818727 [merckmillipore.com]
